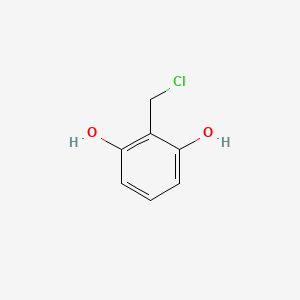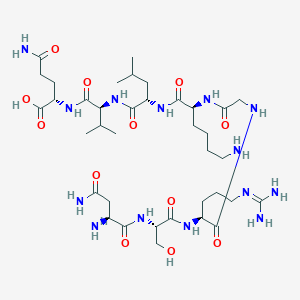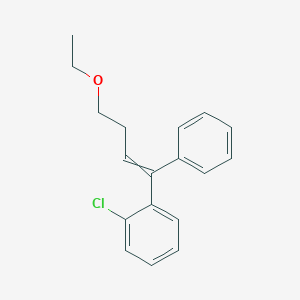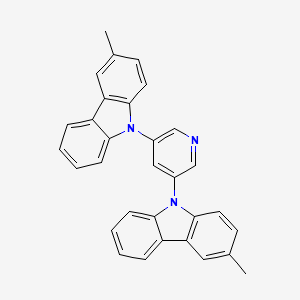![molecular formula C9H14O2 B12597188 2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal CAS No. 875478-02-7](/img/structure/B12597188.png)
2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal is an organic compound with a unique structure that includes both an aldehyde and an ether functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal can be achieved through several methods. One common approach involves the reaction of 2,2-dimethyl-1,3-propanediol with propenyl bromide in the presence of a base to form the ether linkage. This intermediate is then subjected to oxidation to introduce the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions, such as temperature and pressure, are employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propenyl ether group can undergo nucleophilic substitution reactions, where the propenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]butanoic acid
Reduction: 2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]butanol
Substitution: Products vary based on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modifying their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]butanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]butanol: Similar structure but with a primary alcohol group instead of an aldehyde.
2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enone: Similar structure but with a ketone group instead of an aldehyde.
Uniqueness
2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal is unique due to its combination of an aldehyde and an ether functional group, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
Eigenschaften
CAS-Nummer |
875478-02-7 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2,2-dimethyl-4-prop-2-enoxybut-3-enal |
InChI |
InChI=1S/C9H14O2/c1-4-6-11-7-5-9(2,3)8-10/h4-5,7-8H,1,6H2,2-3H3 |
InChI-Schlüssel |
QCSYVXOAWZEQEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=COCC=C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(2-naphthalenyl)propyl]-](/img/structure/B12597141.png)
![Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]-](/img/structure/B12597148.png)


![Hydrazinecarboximidamide, 2-[1-[3-[(5-hydroxy-4-methylnaphtho[1,2-d]thiazol-2-yl)amino]phenyl]ethylidene]-](/img/structure/B12597164.png)

![3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B12597177.png)

![2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12597186.png)
![2,5-Diazaspiro[3.5]nonane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12597202.png)
![4-[2-tert-Butoxy(oxo)acetamido]benzoic acid](/img/structure/B12597206.png)
